5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole
Overview
Description
5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole is an organic compound that features a tetrazole ring attached to a biphenyl group via a methoxyphenyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole typically involves the following steps:
Formation of the Biphenyl-4-ylmethoxy Intermediate: This step involves the reaction of biphenyl-4-ylmethanol with a suitable halogenating agent to form biphenyl-4-ylmethoxy halide.
Coupling with Phenyl Tetrazole: The biphenyl-4-ylmethoxy halide is then reacted with phenyl tetrazole under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring and biphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-ylmethoxyphenyl tetrazole oxides, while reduction could produce amines or other reduced forms.
Scientific Research Applications
5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-ylmethoxyphenyl tetrazole: Similar in structure but may have different substituents on the tetrazole ring.
Biphenyl-4-ylmethoxyphenyl triazole: Contains a triazole ring instead of a tetrazole ring.
Biphenyl-4-ylmethoxyphenyl imidazole: Features an imidazole ring in place of the tetrazole ring.
Uniqueness
5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring can enhance the compound’s stability, bioavailability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[3-[(4-phenylphenyl)methoxy]phenyl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-2-5-16(6-3-1)17-11-9-15(10-12-17)14-25-19-8-4-7-18(13-19)20-21-23-24-22-20/h1-13H,14H2,(H,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZLOPWRMJRCQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)COC3=CC=CC(=C3)C4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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